molecular formula C13H7Cl3N2O3 B4902311 4-nitro-N-(2,4,5-trichlorophenyl)benzamide

4-nitro-N-(2,4,5-trichlorophenyl)benzamide

Cat. No.: B4902311
M. Wt: 345.6 g/mol
InChI Key: ZGDYTSLOYSXIER-UHFFFAOYSA-N
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Description

4-nitro-N-(2,4,5-trichlorophenyl)benzamide is a chemical compound with the molecular formula C13H7Cl3N2O3 It is characterized by the presence of a nitro group, a trichlorophenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-nitro-N-(2,4,5-trichlorophenyl)benzamide typically involves the reaction of 2,4,5-trichloroaniline with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified by recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-nitro-N-(2,4,5-trichlorophenyl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The trichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where one or more chlorine atoms are replaced by nucleophiles such as hydroxide ions or amines.

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.

    Substitution: Nucleophiles like hydroxide ions or amines in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Major Products Formed

    Reduction: 4-amino-N-(2,4,5-trichlorophenyl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-nitro-N-(2,4,5-trichlorophenyl)benzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-nitro-N-(2,4,5-trichlorophenyl)benzamide depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to various biological effects.

Comparison with Similar Compounds

4-nitro-N-(2,4,5-trichlorophenyl)benzamide can be compared with other similar compounds such as:

    4-nitro-N-(2,4-dichlorophenyl)benzamide: Lacks one chlorine atom on the phenyl ring, which may affect its chemical reactivity and biological activity.

    4-nitro-N-(2,4,5-trichlorophenyl)acetamide: Contains an acetamide group instead of a benzamide group, which may influence its solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

4-nitro-N-(2,4,5-trichlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7Cl3N2O3/c14-9-5-11(16)12(6-10(9)15)17-13(19)7-1-3-8(4-2-7)18(20)21/h1-6H,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGDYTSLOYSXIER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7Cl3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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